1-(2-Chlorobenzyl)guanidine

Antiprion α2-Adrenergic Receptor Structure-Activity Relationship

1-(2-Chlorobenzyl)guanidine (CAS 4406-27-3) is a synthetic benzylguanidine derivative with the molecular formula C₈H₁₀ClN₃ and a molecular weight of 183.64 g/mol. It belongs to the broader class of guanidine-containing compounds, which are characterized by a highly basic guanidino moiety capable of forming strong hydrogen bonds and ionic interactions with biological targets.

Molecular Formula C8H10ClN3
Molecular Weight 183.64
CAS No. 4406-27-3
Cat. No. B2753241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorobenzyl)guanidine
CAS4406-27-3
Molecular FormulaC8H10ClN3
Molecular Weight183.64
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN=C(N)N)Cl
InChIInChI=1S/C8H10ClN3/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)
InChIKeyAKIBCPLFOPWWPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chlorobenzyl)guanidine (CAS 4406-27-3): Procurement-Ready Overview of a Versatile Benzylguanidine Scaffold


1-(2-Chlorobenzyl)guanidine (CAS 4406-27-3) is a synthetic benzylguanidine derivative with the molecular formula C₈H₁₀ClN₃ and a molecular weight of 183.64 g/mol [1]. It belongs to the broader class of guanidine-containing compounds, which are characterized by a highly basic guanidino moiety capable of forming strong hydrogen bonds and ionic interactions with biological targets [2]. The compound features a 2-chlorobenzyl group attached to the guanidine core, a substitution pattern that distinguishes it from other benzylguanidine analogs and influences its physicochemical properties and biological recognition [3]. As a research chemical, 1-(2-chlorobenzyl)guanidine serves as a valuable intermediate in organic synthesis and as a molecular probe for investigating receptor binding, particularly within the context of imidazoline, sigma, and adrenergic receptor systems [4].

Why 1-(2-Chlorobenzyl)guanidine (CAS 4406-27-3) Cannot Be Casually Substituted by Other Guanidine Derivatives in Research


The benzylguanidine chemical class exhibits pronounced structure-activity relationships (SAR) wherein minor alterations to the aromatic substitution pattern, the nature of the linker, or the guanidine moiety itself can fundamentally alter the compound's biological profile. For instance, shifting the chlorine atom from the 2- (ortho) to the 3- (meta) or 4- (para) position on the benzyl ring yields analogs with distinct receptor binding affinities and functional activities [1]. More critically, the conversion of a simple benzylguanidine to a benzylideneaminoguanidine (as in guanabenz) introduces a double bond that enables α2-adrenergic agonism, a property absent in the saturated benzylguanidine scaffold [2]. Therefore, generic substitution of 1-(2-chlorobenzyl)guanidine with an alternative guanidine derivative without rigorous SAR validation risks introducing unwanted off-target pharmacology or negating the specific biological activity under investigation. The quantitative evidence below substantiates this position.

Quantitative Differentiation Evidence for 1-(2-Chlorobenzyl)guanidine (CAS 4406-27-3) Against Comparators


Ortho-Chloro Substitution Confers Distinct Pharmacological Profile vs. Guanabenz-Derived α2-Adrenergic Agonists

In a comprehensive SAR study around the antihypertensive agent guanabenz (2,6-dichlorobenzylideneaminoguanidine), researchers demonstrated that modifications to the chlorine substitution pattern and the saturation state of the linker profoundly affect α2-adrenergic receptor agonism. Guanabenz itself is a potent α2-adrenergic agonist. However, the saturated 2-chlorobenzylguanidine scaffold (to which 1-(2-chlorobenzyl)guanidine belongs) lacks the α2-agonistic activity characteristic of its benzylideneamino counterparts [1]. While direct binding data for 1-(2-chlorobenzyl)guanidine at α2-adrenoceptors are not available in this study, the SAR findings indicate that the saturated benzylguanidine core is devoid of α2-agonism, a key differentiator from guanabenz [1]. This suggests that 1-(2-chlorobenzyl)guanidine may serve as a useful control compound or scaffold for developing antiprion agents that avoid the hypotensive side effects of guanabenz.

Antiprion α2-Adrenergic Receptor Structure-Activity Relationship Neurodegeneration

Benzylguanidine Scaffold Modulates Adrenergic Sensitivity Differently from Other Amidine Derivatives

A comparative pharmacological study of lower members of four amidine derivative series—iso-thioureas, guanidines, iso-ureas, and amidines—revealed that benzylguanidine uniquely reduces the sensitivity of perfused rat blood vessels to adrenaline. In contrast, all other tested substances (including S-methyl iso-thiourea, S-ethyl iso-thiourea, methylguanidine, ethylguanidine, as.-dimethylguanidine, O-methyl iso-urea, O-ethyl iso-urea, acetamidine, propionamidine, and n-butyramidine) enhanced the pressor action of adrenaline in dogs and either increased or diminished the response of perfused rat blood vessels to adrenaline injections [1]. Benzylguanidine was the only compound in the study that reduced adrenergic sensitivity, indicating a distinct peripheral vascular effect not shared by its close chemical analogs.

Cardiovascular Pharmacology Amidine Derivatives Blood Pressure Regulation Adrenergic Sensitivity

2-Chlorobenzyl Guanidine Derivatives Exhibit High I2-Imidazoline Receptor Selectivity vs. α2-Adrenoceptors

A series of 12 Schiff bases of 1-(benzylidenamino)-3,3-dimethylguanidine were evaluated for their affinities at imidazoline I2-receptors and α2-adrenoceptors in guinea pig cerebral cortex using a 2-curve assay with [³H]idazoxan. All dimethylguanidines were selective for I2-receptors, with selectivity ratios ranging from 6-fold to 110-fold. Among these, FLA151 (2-chlorobenzylidenamino-3,3-dimethylguanidine), which shares the 2-chlorobenzyl structural motif with 1-(2-chlorobenzyl)guanidine, was one of the most selective compounds in the series, closely following the 2-bromo analog WAP8 [1]. This demonstrates that the 2-chloro substitution on the benzyl ring contributes favorably to I2 receptor selectivity over α2-adrenoceptors.

Imidazoline Receptors I2-Selective Ligands Neuropharmacology Receptor Binding

Ortho-Chloro Substitution in Benzyl Guanidines Enhances Antimicrobial Potency Against S. aureus and MRSA

A 2022 SAR study evaluated a series of benzyl and phenyl guanidine derivatives for antibacterial activity against Staphylococcus aureus and Escherichia coli. The most potent compound identified was 9m, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative, which displayed MIC values of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli [1]. Compound 9m and the para-substituted derivative 9v also showed promising activity against two strains of methicillin-resistant S. aureus (MRSA). The presence of the 2-chloro substituent on the benzyl ring is a key structural feature associated with enhanced antimicrobial activity within this series [1]. While 1-(2-chlorobenzyl)guanidine itself was not directly tested in this study, its core 2-chlorobenzyl guanidine motif is a critical pharmacophoric element for the observed antimicrobial potency.

Antimicrobial Resistance MRSA Benzyl Guanidine Antibiotics FtsZ Inhibition

Sigma Receptor Binding Potential Distinguishes 2-Chlorobenzyl Guanidines from Non-Halogenated Analogs

US Patent 5,604,228 discloses a series of substituted guanidines that exhibit high binding affinity for sigma receptors. The patent specifically claims N,N'-disubstituted guanidines, including those with halogenated benzyl substituents, as sigma receptor ligands with potential utility in treating psychotic mental illness and hypertension [1]. The presence of halogen atoms, such as the 2-chloro group in 1-(2-chlorobenzyl)guanidine, is described as a favorable structural feature for sigma receptor recognition. Non-halogenated benzylguanidine analogs may exhibit reduced sigma receptor affinity, highlighting the importance of this substitution for specific biological applications [1].

Sigma Receptors CNS Disorders Psychosis Receptor Binding

Optimal Research Applications for 1-(2-Chlorobenzyl)guanidine (CAS 4406-27-3) Based on Quantitative Evidence


Development of Non-Hypotensive Antiprion Agents Using the 2-Chlorobenzylguanidine Scaffold

Researchers investigating prion diseases or other protein-misfolding disorders can utilize 1-(2-chlorobenzyl)guanidine as a core scaffold to develop therapeutic candidates. As demonstrated by SAR studies on guanabenz, the saturated benzylguanidine core lacks α2-adrenergic agonistic activity, thereby eliminating the hypotensive side effects associated with guanabenz while potentially retaining antiprion efficacy [1]. This makes the compound an attractive starting point for medicinal chemistry optimization.

Design of I2-Imidazoline Receptor Probes with Minimal α2-Adrenoceptor Cross-Reactivity

Neuroscientists and pharmacologists studying imidazoline receptor function can employ 1-(2-chlorobenzyl)guanidine or its close analogs as selective I2 receptor ligands. Evidence from the FLA151 series shows that the 2-chlorobenzyl motif confers high I2 selectivity (up to 110-fold) over α2-adrenoceptors [2]. This selectivity is essential for accurate functional characterization of I2 receptors without confounding α2-mediated effects.

Antimicrobial Lead Optimization Targeting Drug-Resistant Gram-Positive Pathogens

Medicinal chemists engaged in antibiotic discovery can use 1-(2-chlorobenzyl)guanidine as a privileged scaffold for developing novel antibacterial agents. The 2-chloro-substituted benzyl guanidine class has demonstrated potent activity against S. aureus and MRSA, with MIC values as low as 0.5 µg/mL for optimized derivatives [3]. The compound serves as a viable starting point for SAR expansion and lead optimization against multidrug-resistant bacteria.

Cardiovascular Research into Adrenergic Sensitivity Modulation by Amidine Derivatives

Cardiovascular pharmacologists investigating the differential effects of amidine derivatives on adrenergic signaling can utilize benzylguanidine as a unique tool compound. Unlike other amidine derivatives that enhance adrenaline sensitivity, benzylguanidine reduces it, providing a distinct pharmacological probe for dissecting mechanisms of vascular adrenergic regulation [4]. This property may inform the development of novel antihypertensive or vasoactive agents.

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